{2-[(Pentan-3-yl)amino]phenyl}methanol
Description
{2-[(Pentan-3-yl)amino]phenyl}methanol is a benzyl alcohol derivative featuring a pentan-3-ylamine substituent at the ortho position of the phenyl ring. The compound combines a polar hydroxyl group (-OH) and a secondary amine (-NH-) linked to a branched aliphatic chain (pentan-3-yl).
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
[2-(pentan-3-ylamino)phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-3-11(4-2)13-12-8-6-5-7-10(12)9-14/h5-8,11,13-14H,3-4,9H2,1-2H3 |
InChI Key |
LUBCCWSWMRNVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=CC=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Pentan-3-yl)amino]phenyl}methanol typically involves the reaction of 2-aminophenylmethanol with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of {2-[(Pentan-3-yl)amino]phenyl}methanol may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography or crystallization may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(Pentan-3-yl)amino]phenyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
{2-[(Pentan-3-yl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-[(Pentan-3-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl Alcohol Derivatives with Amino Substituents
2-(2-Aminobenzylamino)benzyl Alcohol (Compound 11)
- Structure: Features a benzyl alcohol core with a 2-aminobenzylamino substituent at the ortho position .
- Molecular Weight : 228.29 g/mol (vs. 193.29 g/mol for the target compound).
- Activity : Acts as a competitive tyrosinase inhibitor (IC₅₀ = 109.81 μM) .
- This may reduce lipophilicity and alter membrane permeability.
Higher Oligomers (Compounds 12 and 13)
- Structure: Dimers, trimers, and tetramers of 2-aminobenzyl alcohol derivatives .
- Activity: Compound 13 (tetramer) shows stronger tyrosinase inhibition (IC₅₀ = 69.89 μM) than its monomer, suggesting polymerization enhances efficacy .
- Implication for Target Compound : Introducing oligomeric structures or bulkier substituents (e.g., pentan-3-yl) may modulate steric effects and binding affinity to enzymes.
Aliphatic Alcohols with Branched Chains
2-Methyl-3-pentanol
- CAS : 565-67-3 .
- Structure: A branched aliphatic alcohol lacking aromatic or amino groups.
- Properties: Lower polarity and higher volatility compared to {2-[(Pentan-3-yl)amino]phenyl}methanol. Likely used as a solvent or intermediate in organic synthesis.
- Key Difference: Absence of aromatic and amino groups limits biological activity but enhances stability in non-polar environments.
2-Methyl-3-phenyl-3-pentanol
Tyrosinase Inhibitors with Mixed Substituents
3,6,8-Trihydroxy-1-methylxanthone (Compound 3)
- Activity : Mixed-type tyrosinase inhibitor with IC₅₀ = 51.93 μM .
- Structural Insight : Hydroxyl and methyl groups on a xanthone scaffold contribute to binding. For the target compound, the pentan-3-yl group may occupy hydrophobic enzyme pockets, while the -OH/-NH- groups engage in polar interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Tyrosinase Inhibition Activity
Key Research Findings
Substituent Effects : Aliphatic chains (e.g., pentan-3-yl) may enhance lipid solubility and membrane penetration compared to aromatic substituents, but reduce π-π stacking interactions critical for enzyme binding .
Hydrogen Bonding: The -NH- group in {2-[(Pentan-3-yl)amino]phenyl}methanol could facilitate stronger interactions with tyrosinase compared to purely aliphatic alcohols like 2-methyl-3-pentanol .
Activity Trends : Polymerization (e.g., dimers/trimers) or branched alkyl groups may improve inhibitory potency, as seen in Compound 13 (IC₅₀ = 69.89 μM) .
Biological Activity
Structural Characteristics
The compound features:
- Phenolic Structure : Contributes to its reactivity and potential interaction with biological systems.
- Pentan-3-yl Amino Group : Increases hydrophobicity, which may affect solubility and membrane permeability.
Potential Biological Activities
While the specific biological activities of {2-[(Pentan-3-yl)amino]phenyl}methanol are not extensively documented, compounds with similar structures often exhibit various pharmacological properties. These may include:
- Antimicrobial Activity : Similar phenolic compounds have shown effectiveness against various microbial strains.
- Cytotoxic Effects : Some derivatives demonstrate cytotoxicity towards cancer cell lines, indicating potential anti-cancer properties.
- Enzyme Inhibition : Compounds with similar functionalities may act as enzyme inhibitors, affecting metabolic pathways.
Case Studies and Experimental Data
-
Cytotoxicity Studies :
- A study on structurally related compounds revealed significant cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 2.28 to 3.54 µM . This suggests that {2-[(Pentan-3-yl)amino]phenyl}methanol could exhibit comparable activity, warranting further investigation.
-
Antimicrobial Testing :
- Similar phenolic compounds have been tested for antimicrobial properties, showing varying degrees of effectiveness against bacteria and fungi. The presence of the hydroxymethyl group in {2-[(Pentan-3-yl)amino]phenyl}methanol may enhance such activity due to increased interactions with microbial membranes.
-
Enzyme Interaction Studies :
- Investigations into the binding affinity of phenolic compounds to enzymes have been conducted using molecular docking studies. These studies indicate that the structural features of such compounds significantly influence their binding efficiency and inhibitory potential against target enzymes.
The synthesis of {2-[(Pentan-3-yl)amino]phenyl}methanol typically involves multi-step organic reactions that optimize yield and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Understanding the synthesis pathway is crucial for exploring its biological activity, as slight modifications in structure can lead to significant changes in function.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-2-methylpropan-1-ol | Lacks pentan-3-yl group | Limited antimicrobial activity |
| 1-Amino-2-methylpropan-2-ol | Similar amine functionality | Moderate cytotoxic effects |
| 6-Amino-2-hydroxymethyl hexan-1-ol | Longer carbon chain | Enhanced hydrophobicity, potential for increased activity |
The distinct structural arrangement of {2-[(Pentan-3-yl)amino]phenyl}methanol may confer unique interactions within biological systems compared to these structurally similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
